Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate

Organic Synthesis Ring-Closing Metathesis Tandem Cyclization

Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate (CAS 3509-02-2), also referred to as diallyl ethyl cyanoacetate or 2-allyl-2-cyano-4-pentenoic acid ethyl ester, is a 2,2-disubstituted α-cyano ester bearing a quaternary carbon centre flanked by two terminal allyl groups, a nitrile, and an ethyl ester. It belongs to the class of activated nitriles (α-cyano esters), which serve as versatile pronucleophiles and electrophilic building blocks in medicinal chemistry and agrochemical synthesis.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 3509-02-2
Cat. No. B3051622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate
CAS3509-02-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC=C)(CC=C)C#N
InChIInChI=1S/C11H15NO2/c1-4-7-11(9-12,8-5-2)10(13)14-6-3/h4-5H,1-2,6-8H2,3H3
InChIKeyHWUFVRPDOFXNCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate (CAS 3509-02-2): Procurement-Grade Specification & Structural Identity


Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate (CAS 3509-02-2), also referred to as diallyl ethyl cyanoacetate or 2-allyl-2-cyano-4-pentenoic acid ethyl ester, is a 2,2-disubstituted α-cyano ester bearing a quaternary carbon centre flanked by two terminal allyl groups, a nitrile, and an ethyl ester . It belongs to the class of activated nitriles (α-cyano esters), which serve as versatile pronucleophiles and electrophilic building blocks in medicinal chemistry and agrochemical synthesis [1]. The compound is commercially supplied at ≥95% purity, typically stabilized with 4‑tert‑butylcatechol (TBC) to suppress radical-initiated polymerization of the allyl moieties .

Scaffold Diallyl α-cyano ester with quaternary carbon centre
Reactivity Orthogonal cyano/ester groups enable divergent synthesis
Grade TBC-stabilized to suppress allyl polymerization

Why 2,2-Disubstituted α-Cyano Esters Cannot Be Generically Substituted: The Case of Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate (3509-02-2)


Within the 2,2-disubstituted ethyl cyanoacetate family, seemingly minor structural variations—such as replacing one allyl group with a methyl or exchanging the cyano for a second ester—profoundly alter reactivity, physicochemical properties, and downstream synthetic utility [1]. Unlike mono‑allyl or bis‑ester analogs, ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate possesses two terminal alkenes on a quaternary carbon, enabling unique tandem cyclization strategies (e.g., ring‑closing metathesis) that are inaccessible to mono‑ene counterparts [2]. Furthermore, the orthogonal cyano and ester groups offer differentiated reduction/hydrolysis pathways, whereas bis‑ester (e.g., diethyl diallylmalonate) or bis‑nitrile analogs limit chemoselective derivatisation options [2]. These non‑interchangeable features necessitate compound‑specific procurement strategies when the synthetic route demands a diallyl‑substituted α‑cyano ester scaffold.

Mono‑allyl analogs lack the second terminal alkene, cannot support ring‑closing metathesis.
Bis‑ester or bis‑nitrile analogs lack orthogonal functional groups, limiting chemoselective derivatization pathways.
Saturated analogs may forgo stabilizer, but their reactivity and storage requirements differ markedly.

Quantitative Differentiation Evidence: Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate (3509-02-2) vs. Closest Analogs


Quaternary Carbon Allyl Group Count: Diallyl vs. Mono-Allyl Scaffolds

Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate bears two terminal allyl groups on the quaternary C2 centre, contrasted with ethyl 2-cyanopent-4-enoate (CAS 3509-01-1), which carries only one allyl group and a hydrogen at C2, and ethyl 2-cyano-2-methylpent-4-enoate, which has one allyl and one methyl group. The diallyl architecture is a prerequisite for ring‑closing metathesis (RCM) to form 3‑cyanocyclopent‑3‑ene‑1‑carboxylate products, a transformation that cannot be performed with mono‑allyl analogs . No quantitative RCM yield data were identified for this specific compound in the open literature; however, the structural requirement for two terminal alkenes for RCM is well‑established across the 2,2‑diallyl substrate class [1].

Allyl Group Count
Class-level
Target: 2 allyl groups; Mono‑allyl analogs: 1 allyl group
Diallyl architecture required for RCM substrate selection
Based on class-level structural requirement; no direct yield comparison
Organic Synthesis Ring-Closing Metathesis Tandem Cyclization

Orthogonal Functional Group Differentiation: Cyano-Ester vs. Bis-Ester or Bis-Nitrile Analogs

The target compound combines a nitrile and an ethyl ester at the quaternary carbon, whereas diethyl 2,2-diallylmalonate (CAS 3195-24-2) presents two ester groups, and 2,2-diallylmalononitrile (CAS 90557-34-9) carries two nitriles. The cyano group can be selectively reduced to an aminomethyl group (e.g., with Raney Ni/H₂) while leaving the ester intact, or the ester can be hydrolysed/saponified without affecting the nitrile, enabling sequential, chemoselective derivatisation that is impossible with homofunctional analogs . Quantitative selectivity ratios were not identified for this specific compound, but the differential reactivity of cyano vs. ester is a well‑known principle in α‑cyano ester chemistry [1].

Functional Group Orthogonality
Class-level
Target: 1 cyano + 1 ester; Analogs: 2 esters or 2 nitriles
Orthogonal pair enables sequential, site‑selective derivatization
Class‑level reactivity principle; quantitative selectivity data not found
Chemoselective Reduction Functional Group Interconversion Medicinal Chemistry

Physicochemical Property Differentiation: Density and Boiling Point vs. Closest Analogs

Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate (C₁₁H₁₅NO₂, MW 193.24) exhibits a predicted density of 0.979 g/cm³ and a boiling point of 276.1 °C at 760 mmHg . In contrast, the mono‑allyl analog ethyl 2-cyanopent-4-enoate (C₈H₁₁NO₂, MW 153.18) has a density of 1.001 g/cm³ (predicted) and a boiling point of 108 °C at 17 Torr . Allyl cyanoacetate (C₆H₇NO₂, MW 125.13, no quaternary C2) shows a density of 1.065 g/cm³ and a boiling point of 110 °C at 20 mmHg [1]. These divergent physical properties reflect the additional allyl substitution and higher molecular weight of the target compound, which directly impacts distillation, flash chromatographic purification conditions, and solvent compatibility in multi‑step sequences.

Density & Boiling Point
Reported
Density 0.979 g/cm³; BP 276.1 °C (760 mmHg) vs. mono‑allyl: 1.001 g/cm³, BP 108 °C/17 Torr
Physical property differences influence purification and handling protocols
Predicted and vendor‑reported values
Physicochemical Profiling Formulation Purification

Storage Stability and Inhibitor Requirement: Diallyl vs. Less Unsaturated Analogs

Commercial specifications for ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate explicitly note stabilization with 4‑tert‑butylcatechol (TBC) at ≥95% purity . The presence of two terminal allyl groups on a quaternary carbon renders the compound susceptible to radical‑mediated oligomerisation upon prolonged storage, a risk less pronounced in mono‑allyl analogs such as ethyl 2-cyanopent-4-enoate (also TBC‑stabilised ) but negligible in fully saturated analogs like ethyl 2-cyano-2-ethylpentanoate. Procurement of the diallyl compound therefore mandates verified inhibitor content and, typically, refrigerated storage, whereas saturated analogs may be stored at ambient temperature without stabiliser.

Storage Stability
Data to verify
Target requires TBC stabilizer and refrigerated storage; saturated analogs do not
Stabilizer-dependent storage may affect batch consistency
Vendor specifications; verify inhibitor content upon receipt
Stabilization Polymerization Inhibition Long-Term Storage

Synthetic Accessibility via Solvent‑Free Multicomponent Reaction: Class‑Level Yields

Although no isolated yield was found for the specific diallyl compound in the Ramachary reductive coupling/alkylation (RRC/A) protocol, the methodology reliably generates 2,2‑disubstituted ethyl cyanoacetates with yields ranging from 73% to 96% for various aldehyde and alkyl halide partners under optimised conditions (DIEA, 90 °C, 2 h, solvent‑free) [1]. This places the target diallyl scaffold within a well‑established synthetic manifold that can be executed in a one‑pot, four‑component format, offering a practical advantage over stepwise dialkylation approaches commonly required for bis‑ester and bis‑nitrile analogs [2].

Synthetic Yield Range
Class-level
73–96% via solvent‑free multicomponent reaction (class‑level)
High‑yielding one‑pot route supports cost‑effective sourcing
Yield range for 2,2‑disubstituted cyanoacetates; not compound‑specific
Green Chemistry Multicomponent Reaction 2,2‑Disubstituted Cyanoacetates

Procurement-Driven Application Scenarios for Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate (3509-02-2)


Ring‑Closing Metathesis (RCM) Precursor for 3‑Cyanocyclopentene‑1‑carboxylate Libraries

The two terminal allyl groups on the quaternary carbon enable RCM with Grubbs‑type catalysts to generate 3‑cyanocyclopent‑3‑ene‑1‑carboxylate derivatives. This transformation, supported by the class‑level diallyl motif requirement identified in Evidence Item 1, is not feasible with mono‑allyl or saturated analogs. Researchers building cyclopentene‑focused compound libraries should procure the diallyl compound as the RCM‑competent substrate [1].

Divergent Medicinal Chemistry Intermediates via Orthogonal Cyano/Ester Manipulation

The orthogonal cyano and ester groups allow sequential, chemoselective transformations (e.g., nitrile reduction to amine followed by ester hydrolysis, or vice versa), enabling construction of diverse α,α‑disubstituted amino acid and amide scaffolds from a single intermediate. This orthogonal reactivity, as discussed in Evidence Item 2, distinguishes the target compound from bis‑ester and bis‑nitrile analogs, making it the preferred procurement choice for divergent library synthesis [2].

One‑Pot, Multicomponent Synthesis of Diallyl‑Substituted Cyanoacetate Building Blocks

The Ramachary RRC/A protocol (class‑level yields 73–96%) provides rapid access to 2,2‑disubstituted cyanoacetates under solvent‑free conditions, as detailed in Evidence Item 5. For laboratories synthesising the compound in‑house, this one‑pot, four‑component approach offers a superior alternative to stepwise alkylation. For procurement, awareness of this efficient synthetic route informs cost‑benefit analysis between in‑house synthesis and commercial purchase [3].

Stabilised Storage and Handling Protocols for Polymerisation‑Prone Allyl Monomers

Given the compound's requirement for TBC stabilisation and refrigerated storage (Evidence Item 4), its procurement is indicated for projects where reliable, long‑term storage of a diallyl monomer is critical. Facilities without inert‑atmosphere cold storage should preferentially procure the TBC‑stabilised grade and verify inhibitor content upon receipt to prevent batch degradation .

Application
Selection Property
Validation Focus
RCM precursor for cyclopentene libraries
Diallyl substitution
RCM substrate competence
Divergent medicinal chemistry intermediate
Cyano/ester orthogonality
Sequential derivatization outcome
One‑pot multicomponent synthesis
Synthetic accessibility
Solvent‑free yield benchmarking
Stabilized long‑term storage
Stabilizer grade
Inhibitor content verification
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